methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core fused with substituted aromatic and ester moieties. The molecule includes a 4-butoxy-3-methoxyphenyl group at the 6-position, a methyl group at the 8-position, and a methyl ester at the 7-position.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-5-6-10-28-15-8-7-14(12-16(15)26-3)19-18(20(25)27-4)13(2)22-21-23(19)17(24)9-11-29-21/h7-8,12,19H,5-6,9-11H2,1-4H3 |
InChI Key |
RQJHVEOEMIZJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the butoxy and methoxy substituents. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound belongs to the pyrimido-thiazine family. Key structural analogs differ in substituents, ester groups, or heterocyclic cores, as outlined below:
| Compound Name | Core Structure | Substituents (Position) | Ester Group | Key Features |
|---|---|---|---|---|
| Methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Pyrimido-thiazine | 4-butoxy-3-methoxyphenyl (6), methyl (8) | Methyl (7) | Electron-donating alkoxy groups; moderate lipophilicity |
| Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Pyrimido-thiazine | 4-butoxy-3-methoxyphenyl (6), methyl (8) | Ethyl (7) | Increased lipophilicity due to ethyl ester; slower metabolic hydrolysis |
| Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Pyrimido-thiazine | 3-ethoxy-4-propoxyphenyl (6), methyl (8) | Ethyl (7) | Longer alkoxy chains enhance solubility in non-polar media |
| 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile | Pyrimido-oxazine | 4-chlorophenyl (2), methylthio (8), cyano (7) | None | Electron-withdrawing groups (Cl, CN); methylthio acts as a leaving group |
| Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate | Pyrimido-thiazine | 4-bromophenyl (6), methyl (8) | Ethyl (7) | Bromine increases electronic polarization; potential halogen bonding |
Structural and Functional Insights
- Ester Groups: The methyl ester in the target compound offers faster metabolic hydrolysis compared to ethyl esters, which may enhance bioavailability .
- Aromatic Substituents: Alkoxy groups (e.g., 4-butoxy-3-methoxy in the target) are electron-donating, stabilizing the aromatic ring and enhancing π-π stacking interactions. Longer alkoxy chains (e.g., 3-ethoxy-4-propoxy in ) further boost hydrophobicity .
Heterocyclic Core :
- Pyrimido-oxazine derivatives (e.g., –3) feature an oxygen atom instead of sulfur in the thiazine ring, reducing ring strain and altering hydrogen-bonding capacity .
Biological Activity
Methyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimido-thiazine core structure with various functional groups that enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 428.64 g/mol. Its structural characteristics include:
- Pyrimido-thiazine core : This core is crucial for its biological activity.
- Substituents : The presence of butoxy and methoxy groups contributes to its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. They may inhibit the growth of various bacteria and fungi by targeting essential cellular processes such as DNA replication and enzyme activity.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting tumor growth. Studies have demonstrated that derivatives of pyrimido[2,1-b][1,3]thiazine can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Tubulin Polymerization : Compounds have been observed to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Mechanisms include mitochondrial depolarization and activation of caspases.
Structure-Activity Relationship (SAR)
The biological efficacy of these compounds often correlates with their structural features. For instance:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups | Enhance solubility and bioactivity |
| Butoxy substituent | Improves interaction with biological targets |
| Presence of carbonyl groups | Critical for enzyme inhibition |
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction : It can interact with specific receptors that modulate signaling pathways critical for cell survival and proliferation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated that it exhibited IC50 values in the micromolar range against lymphoma cells. The study highlighted the compound's ability to cause significant cell cycle arrest and apoptosis compared to control groups .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related thiazine derivatives. The findings suggested that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This study emphasized the need for further exploration into their mechanism of action at the molecular level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
